3H-naphtho[1,2,3-de]quinoline-2,7-dione
Description
Significance of Polycyclic Aromatic Heterocycles in Contemporary Chemical Research
Polycyclic aromatic hydrocarbons (PAHs) are organic compounds composed of multiple fused aromatic rings. wikipedia.org When one or more carbon atoms in these rings are replaced by a heteroatom, such as nitrogen, sulfur, or oxygen, they are known as polycyclic aromatic heterocycles (PAHs). openmedicinalchemistryjournal.comnih.gov This structural modification imparts distinct physicochemical properties compared to their all-carbon counterparts. openmedicinalchemistryjournal.com
The significance of these compounds in modern chemical research is multifaceted. They are recognized for their roles in environmental science, as they are products of incomplete combustion from both natural and anthropogenic sources. wikipedia.orgresearchgate.nettandfonline.com Furthermore, the introduction of heteroatoms can influence the electronic properties and biological activity of the molecule, making them valuable scaffolds in medicinal chemistry and materials science. openmedicinalchemistryjournal.comresearchgate.net The study of PAHs and their heterocyclic analogues has historically contributed to our understanding of chemical carcinogenesis. wikipedia.org
Overview of Heterocyclic Quinones and Their Relevance in Academic Disciplines
Heterocyclic quinones are a subclass of quinones that incorporate a heterocyclic ring system. Quinones, in general, are known for their redox properties and play crucial roles in various biological and chemical processes. researchgate.netacs.org The fusion of a heterocyclic ring to a quinone moiety can modulate these properties, leading to a wide range of applications.
In medicinal chemistry, heterocyclic quinones are investigated for their potential as anticancer agents, often acting through mechanisms like enzyme inhibition. researchgate.netnih.gov Their ability to undergo bioreduction makes them interesting candidates for prodrug development. nih.gov Beyond medicine, the electrochemical properties of heterocyclic quinones are being explored for applications in energy storage, such as in redox flow batteries. acs.orgnih.gov Their diverse functionalities also make them relevant in the fields of photography, polymer chemistry, and as analytical probes. researchgate.net
Historical Development and Foundational Studies Pertaining to Naphthoquinoline-Dione Systems
The study of naphthoquinoline-dione systems is rooted in the broader history of quinone and heterocyclic chemistry. Early research into polycyclic aromatic compounds laid the groundwork for understanding their structure and reactivity. Foundational studies on the synthesis of heterocyclic compounds, including quinoline (B57606) derivatives, have been a focal point in organic synthesis due to their widespread applications. openmedicinalchemistryjournal.com
Specific research into naphthoquinoline-diones has been driven by their potential biological activity. For instance, derivatives of 7-oxo-7H-naphtho[1,2,3-de]quinoline have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. nih.gov The development of synthetic methods to access these complex ring systems has been a continuous area of investigation, with researchers exploring reactions like the Camps reaction and other intramolecular cyclization strategies. bohrium.com
Scope and Academic Focus of Research on 3H-Naphtho[1,2,3-de]quinoline-2,7-dione
Research on this compound and its derivatives is primarily concentrated in the fields of synthetic organic chemistry and medicinal chemistry. A significant area of focus is the development of novel synthetic methodologies to construct this specific heterocyclic framework. For example, a method for preparing 1-tosyl-3H-naphtho[1,2,3-de]quinoline-2,7-diones has been developed, which allows for further functionalization through nucleophilic substitution of the tosyl group. bohrium.comcrossref.org
Another key research direction is the exploration of the biological activities of these compounds. Studies have involved the rational design and synthesis of various derivatives with the aim of discovering new potential antitumor agents. researchgate.net For instance, the introduction of different substituents at the 1-position and 6-position has been explored to understand their structure-activity relationships. researchgate.netresearchgate.net Some derivatives have been identified as inhibitors of specific kinases, such as Apoptosis signal-regulating kinase 1 (ASK1), highlighting their potential as therapeutic leads. researchgate.net Furthermore, certain 1-alkylamino derivatives have been investigated for their fluorescent properties and their ability to visualize lipid droplets in living cells. dntb.gov.ua
Research Findings on this compound Derivatives
The following table summarizes key research findings related to the synthesis and potential applications of this compound derivatives.
| Derivative | Research Focus | Key Finding |
| 1-Tosyl-3H-naphtho[1,2,3-de]quinoline-2,7-diones | Synthetic Method Development | Prepared via the reaction of N-(9,10-anthraquinon-1-yl)chloroacetamide with sodium p-toluenesulfinate, allowing for further nucleophilic substitutions. bohrium.com |
| 6-[3-(Diethylamino)propyl]-3H-naphtho[1,2,3-de]quinoline-2,7-diones | Antitumor Activity | Identified as a potential lead compound in the development of intercalating anticancer derivatives due to its cytotoxicity. researchgate.net |
| Ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate (NQDI-1) | Enzyme Inhibition | Found to be a selective inhibitor of Apoptosis signal-regulating kinase 1 (ASK1) with a Ki of 500 nM. researchgate.net |
| 1-Alkylamino-3H-naphtho[1,2,3-de]quinoline-2,7-diones | Bioimaging | Used for the visualization of lipid droplets in living cells due to their fluorescent properties. dntb.gov.ua |
Structure
3D Structure
Properties
IUPAC Name |
14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-14-8-12-9-4-1-2-5-10(9)16(19)11-6-3-7-13(17-14)15(11)12/h1-8H,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSKAPUYEZZYQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=O)NC4=CC=CC(=C43)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 3h Naphtho 1,2,3 De Quinoline 2,7 Dione
Strategies for the Construction of the 3H-Naphtho[1,2,3-de]quinoline-2,7-dione Core Structure
The synthesis of the complex tetracyclic framework of this compound can be achieved through several strategic approaches, ranging from classical multi-step sequences to modern, efficiency-focused methodologies.
Multi-Step Synthesis from Naphthalene and Anthracene Derivatives
A primary route to the naphthoquinoline-dione core involves the chemical transformation of readily available 9,10-anthraquinone derivatives. researchgate.net A key starting material for this approach is 1-aminoanthraquinone. nih.govgoogle.comjournalajacr.com The synthesis begins with the cyclization of 1-aminoanthraquinone or its derivatives, such as 1-amino-4-chloroanthraquinone, with reagents like diethyl malonate. nih.gov This reaction constructs the pyridone ring fused to the anthraquinone skeleton, directly forming the desired tetracyclic system. nih.gov
The general sequence involves:
Preparation of a substituted 1-aminoanthraquinone: This may involve reactions like nitration followed by reduction or direct amination of an anthraquinone precursor.
Cyclization: The 1-aminoanthraquinone derivative is reacted with a suitable C2 or C3 synthon, such as diethyl malonate, to form the heterocyclic pyridone ring. This step is crucial for establishing the quinoline-dione framework. nih.gov
This multi-step approach, while robust, allows for the introduction of various substituents on the anthraquinone starting material, which are then carried through to the final naphthoquinoline-dione product.
Condensation and Cyclization Reactions in Naphthoquinoline-Dione Synthesis
Condensation and cyclization are fundamental reaction types that underpin the formation of the this compound core. Intramolecular cyclization of N-(2-acylaryl)-amides, a process known as the Camps reaction, represents a key strategy for forming the pyridone ring of the quinoline (B57606) system. researchgate.netresearchgate.net
In a typical pathway leading to the naphthoquinoline-dione scaffold, an intermediate derived from an anthraquinone, such as 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide, can be synthesized. researchgate.net This intermediate possesses both an amide and a reactive carbonyl group within the anthraquinone structure. Under basic conditions (e.g., K2CO3 in DMSO), an intramolecular condensation occurs, leading to the closure of the pyridine ring and formation of the 1-alkylamino-3H-naphtho[1,2,3-de]quinolin-2,7-dione product. researchgate.net The mechanism involves a nitrosamine cleavage followed by cyclization to yield the final product. researchgate.net
Microwave-Assisted Synthetic Approaches to Fused Naphthoquinoline Systems
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and enhancing selectivity in the synthesis of heterocyclic compounds. researchgate.netfrontiersin.org This technology is particularly advantageous for constructing fused quinoline systems. nih.govnih.gov Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes compared to conventional heating methods. nih.gov
For the synthesis of related naphthoquinoline derivatives, a sequential three-component reaction has been developed under microwave irradiation. nih.gov This involves reacting an aromatic aldehyde, 2-aminoanthracene, and a cyclic 1,3-dicarbonyl compound in an acidic medium. nih.gov The advantages of this method include operational simplicity, increased safety, and minimal environmental impact, making it a green and efficient approach. nih.gov While this specific example yields the naphtho[2,3-f]quinoline isomer, the principles are applicable to the synthesis of other fused quinoline systems and highlight the potential of microwave assistance in this area of chemical synthesis. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |
|---|---|---|
| Reaction Time | Hours to Days | Minutes |
| Energy Consumption | High | Low |
| Yields | Variable | Often Higher |
| Side Reactions | More prevalent | Often Reduced |
| Heating Mechanism | Conduction/Convection (surface heating) | Direct Dielectric Heating (uniform) |
One-Pot Reaction Methodologies for Functionalized Naphthoquinoline-Diones
One-pot, multi-component reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single procedure without isolating intermediates. nih.gov These methodologies have been successfully applied to the synthesis of complex heterocyclic systems, including functionalized quinolines and related naphtho-fused structures. nih.govjmaterenvironsci.com
For instance, novel 3-(arylamino)naphtho[2,3-b]furan-2,4,9(3H)-trione derivatives have been synthesized via a one-pot, three-component reaction of lawsone, aromatic amines, and glyoxylic acid monohydrate at ambient temperature. nih.gov The mechanism involves an initial intermolecular aldol condensation, followed by a Michael addition and a final intramolecular nucleophilic annulation. nih.gov Similarly, quinoline-fused quinazolinones can be synthesized in a one-pot reaction involving a Friedländer condensation followed by an intramolecular nucleophilic attack. nih.gov These examples demonstrate the power of one-pot strategies to rapidly assemble complex molecular architectures relevant to the naphthoquinoline-dione family.
Derivatization and Functionalization Pathways of the this compound Scaffold
Once the core scaffold is constructed, its properties can be finely tuned through various derivatization and functionalization reactions. These modifications are crucial for developing structure-activity relationships (SAR) and optimizing the biological activity of the compounds.
Introduction of Alkylamino and Arylamino Substituents
The introduction of alkylamino and arylamino groups, particularly at the C1 position, is a common and important functionalization strategy for the this compound scaffold. researchgate.netuclan.ac.uk These substituents can modulate the compound's electronic properties, solubility, and ability to interact with biological targets.
One established method involves the reaction of a precursor like 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide with various amino acids (e.g., glycine, alanine, phenylalanine) in the presence of a base like potassium carbonate in DMSO. researchgate.net This reaction proceeds through a substitution followed by an intramolecular cyclization to yield 1-alkylamino-substituted derivatives. researchgate.net
Another approach involves the direct reaction of anthrapyridone (a closely related structure) or N-methylanthrapyridone with aliphatic amines, which leads to the corresponding 1-alkylaminoanthrapyridones. researchgate.net These findings have been extended to the synthesis of a series of 1-(alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-diones, which have been investigated as potent inhibitors of kinases such as Glycogen Synthase Kinase-3 (GSK-3). uclan.ac.uk
Table 2: Examples of Synthesized 1-Amino Substituted Naphthoquinoline-diones
| Compound | Substituent at C1-position | Synthetic Precursor | Reference |
|---|---|---|---|
| 1-(Phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione | Phenylamino | N/A | uclan.ac.uk |
| Ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate | Ethyl carboxylate | N/A | researchgate.net |
| 1-(Alkylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-diones | Various Alkylamino groups | 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide and amino acids | researchgate.net |
Regioselective Bromination and Alkylation Reactions
The functionalization of the this compound core through regioselective reactions is a key strategy for synthesizing targeted derivatives. Electrophilic aromatic bromination and specialized alkylation methods allow for the precise introduction of substituents at specific positions on the aromatic ring system.
Regioselective Bromination: Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides, which are valuable intermediates in organic synthesis. mdpi.com The position of bromination on an aromatic ring is directed by the electronic properties of the existing substituents. mdpi.com For the this compound skeleton, bromination has been demonstrated to occur at the 6-position. An example of such a derivative is the ethyl ester of 6-bromo-4-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinoline-1-carboxylic acid. epa.gov The regioselectivity of this reaction is influenced by the electron-withdrawing nature of the quinone and pyridone rings, which deactivates certain positions and directs the electrophile to more reactive sites.
Alkylation Reactions: Specific alkylation reactions have been developed to introduce alkylamino groups at the 1-position of the naphthoquinoline dione (B5365651) structure. One method involves the nitrosation of an amino acid amide, followed by heating with potassium carbonate (K₂CO₃) in dimethyl sulfoxide (B87167) (DMSO). This process leads to an intramolecular cyclization through nitrosamine cleavage, ultimately forming 1-alkylamino-3H-naphtho[1,2,3-de]quinolin-2,7-diones. researchgate.net
| Reaction Type | Position of Substitution | Key Reagents/Conditions | Product Class | Reference |
|---|---|---|---|---|
| Bromination | 6-position | Electrophilic bromine source | 6-bromo-3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives | epa.gov |
| Alkylation (via cyclization) | 1-position | Nitrosation, K₂CO₃, DMSO, heat | 1-alkylamino-3H-naphtho[1,2,3-de]quinoline-2,7-diones | researchgate.net |
Synthesis of Phenoxy and Phenylsulfanyl Analogues
A convenient method has been established for the synthesis of 1-(phenylsulfanyl/phenoxy)-3H-naphtho[1,2,3-de]quinoline-2,7-dione analogs. This transformation allows for the introduction of aryl ether and thioether linkages at the 1-position of the core structure, yielding compounds with potentially altered electronic and biological properties. The synthesis is reported to produce these analogues in high yield, highlighting its efficiency for creating a library of derivatives for further study. researchgate.net
Esterification and Carboxylate Functionalization
Carboxylate functionalization, particularly at the 1-position, has been a significant area of investigation. The introduction of an ester group, such as an ethyl carboxylate, has been achieved to produce compounds like ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate, also known as NQDI-1. researchgate.netcolab.ws This specific compound was identified through receptor-based virtual screening from a large library of organic compounds and was subsequently found to be an inhibitor of Apoptosis Signal-Regulating Kinase 1 (ASK1) with a Kᵢ of 500 nM. colab.ws The presence of the ester functionality is crucial for this inhibitory activity. Further modifications, such as the synthesis of the ethyl ester of 6-bromo-4-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinoline-1-carboxylic acid, demonstrate that the core can be functionalized with both a carboxylate group and other substituents simultaneously. epa.gov
| Compound Name | Functional Group at C1 | Other Substituents | Noted Activity/Significance | Reference |
|---|---|---|---|---|
| NQDI-1 | -COOEt (Ethyl carboxylate) | None | ASK1 Inhibitor (Kᵢ = 500 nM) | colab.ws |
| Ethyl 6-bromo-4-methyl-2,7-dioxo-3H-naphtho[1,2,3-de]quinoline-1-carboxylate | -COOEt (Ethyl carboxylate) | 6-bromo, 4-methyl | Demonstrates multi-site functionalization | epa.gov |
Chemical Reactivity and Mechanistic Investigations of this compound
The reactivity of the this compound system is governed by the interplay of its quinone and pyridone moieties. Understanding the mechanisms of its reactions is essential for predicting its behavior and designing new synthetic routes.
Oxidation and Reduction Pathways of the Quinone Moiety
The quinone moiety is a potent redox-active component of the molecule. nih.gov A characteristic and vital reaction of quinones is their reduction to the corresponding arenediols, also known as hydroquinones. libretexts.org This transformation is a two-electron reduction process that can be achieved using various reducing agents or electrochemically. libretexts.org
The reduction can also proceed through a single-electron transfer, which generates an unstable semiquinone radical anion. nih.govlibretexts.org This intermediate can be oxidized back to the quinone by molecular oxygen, a process that generates superoxide anion radicals. This ability to participate in redox cycling is a hallmark of quinone chemistry. nih.gov The reduction of the dione to the diol is reversible, and the equilibrium is sensitive to pH. libretexts.org
Nucleophilic and Electrophilic Substitution Reaction Mechanisms
Nucleophilic Substitution: Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying the this compound core, especially at the 1-position. In SₙAr reactions, a nucleophile displaces a leaving group on the aromatic ring. dalalinstitute.com The presence of strong electron-withdrawing groups, such as the carbonyls in the quinone and pyridone rings, activates the aromatic system towards nucleophilic attack. youtube.com The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comnih.gov The syntheses of 1-alkylamino, 1-phenoxy, and 1-phenylsulfanyl analogues are practical examples of this reactivity. researchgate.netresearchgate.net
Electrophilic Substitution: In contrast, electrophilic aromatic substitution involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. byjus.com This reaction proceeds via a three-step mechanism: generation of the electrophile, attack on the aromatic ring to form a carbocation intermediate (an arenium ion or sigma complex), and subsequent removal of a proton to restore aromaticity. byjus.com The bromination of the naphthoquinoline dione at the 6-position is an example of this reaction type. The regioselectivity is determined by the directing effects of the fused ring system, which stabilize the intermediate for substitution at specific positions. mdpi.com
Intramolecular Cyclization and Ring-Opening Reactions in Related Systems
The structural framework of this compound is part of a broader class of polycyclic and heterocyclic systems that can undergo significant skeletal transformations.
Intramolecular Cyclization: Intramolecular cyclization reactions are crucial for constructing fused-ring systems. In a related synthesis, the formation of the pyridone ring of 1-alkylamino-3H-naphtho[1,2,3-de]quinolin-2,7-diones is achieved through an intramolecular cyclization. researchgate.net Other related systems demonstrate different modes of cyclization; for example, the oxidation of a (E)-1-[(2-phenylhydrazono)methyl]naphthalen-2-ol intermediate proceeds via a 6π-electrocyclization to afford a naphthooxadiazine. mdpi.com Furthermore, visible light-induced cascade sulfonylation/cyclization reactions have been used to produce quinoline-2,4-dione derivatives, showcasing modern photochemical approaches to ring formation. mdpi.com
Ring-Opening Reactions: While the this compound core is generally stable, related polycyclic aromatic systems can undergo ring-opening reactions under specific conditions. For instance, the thermal opening of the researchgate.netresearchgate.netresearchgate.nettriazin-4(3H)-one ring in anthra[1,2-d] researchgate.netresearchgate.netresearchgate.nettriazine-4,7,12(3H)-trione, a structurally analogous compound, has been utilized in ring-opening–annulation reaction sequences to construct more complex heterocyclic systems. mdpi.com The study of ring-opening reactions in three-membered heterocycles via Sₙ2 mechanisms also provides mechanistic insights that can be relevant to understanding the potential reactivity of strained portions of larger, related molecules. nih.gov In naphthene systems, ring contraction is often found to precede the actual ring-opening event. researchgate.net
Spectroscopic and Advanced Structural Elucidation of 3h Naphtho 1,2,3 De Quinoline 2,7 Dione Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including the 3H-naphtho[1,2,3-de]quinoline-2,7-dione framework. Through one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments, chemists can piece together the precise arrangement of atoms.
Elucidation of Complex Spin Systems and Connectivity
The structural identity of novel analogues derived from 1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione is routinely confirmed using ¹H and ¹³C NMR spectroscopy. nih.gov For instance, in the synthesis of a sensor molecule (referred to as probe 1), the structure was verified through the analysis of its ¹H NMR spectrum. semanticscholar.org Key evidence included the disappearance of the amidic NH proton signal, which is present in the parent amino compound, and the appearance of new signals corresponding to the introduced functionalities. semanticscholar.org
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are indispensable for mapping the connectivity of protons within the complex aromatic and aliphatic regions of these molecules. semanticscholar.orgnih.gov In a study of a Cu²⁺ sensing probe based on the naphthoquinolinedione scaffold, a ¹H-¹H NOESY spectrum revealed strong spatial correlations between t-butyl protons, adjacent methylene (B1212753) protons (NαCH₂), and nearby aromatic protons. nih.gov The spectrum also showed correlations between specific protons on the aromatic backbone, such as between a doublet signal (Hg) and a triplet signal (Hf), and between that triplet (Hf) and another doublet (He). nih.gov Furthermore, ¹H-¹H COSY spectra confirmed the connectivity between neighboring protons, providing a complete picture of the spin systems. semanticscholar.orgnih.gov The identity of these complex derivatives is further substantiated by ¹³C NMR and high-resolution mass spectrometry (HRMS). nih.gov
Table 1: Selected ¹H NMR Signals for a this compound Analogue and its Precursors Data sourced from studies on a Cu²⁺ sensing probe derived from 1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione. semanticscholar.org
| Compound | Proton Signal | Chemical Shift (δ, ppm) | Description | Solvent |
|---|---|---|---|---|
| 1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione (Parent) | Amidic NH | 12.45 | Disappears upon substitution | DMSO-d₆ |
| Intermediate | N-CH₂ | 5.13 | New singlet for N-methylene group | CDCl₃ |
| Intermediate | t-butyl | 1.49 | New singlet for t-butyl group | CDCl₃ |
| Final Probe | Amine NH | 6.59 | Triplet signal for amine proton | CDCl₃ |
Conformational Analysis and Dynamic NMR Studies
2D NOESY experiments are crucial not only for confirming connectivity but also for providing insights into the three-dimensional structure and conformation of these molecules in solution. nih.gov The spatial proximity of different protons, indicated by cross-peaks in a NOESY spectrum, allows researchers to deduce the molecule's preferred shape. For example, the observation of a strong correlation between the CH₂ group attached to the amidic nitrogen and a specific aromatic proton (Hg), and between the CH₂ groups on the amino nitrogen and another aromatic proton (Ha), helps to define the molecule's conformation. semanticscholar.orgnih.gov These experimental distance restraints can be used to refine structures derived from computational models. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization and Bonding Information
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, serves as a valuable tool for identifying functional groups and supporting the geometric structures of this compound analogues. researchgate.netuclan.ac.uk These techniques probe the vibrational modes of molecules, providing a characteristic fingerprint based on the types of bonds present.
In the characterization of complex organic molecules, FT-IR and FT-Raman spectra are often used alongside other methods to confirm the presence of key functional groups, such as carbonyls (C=O) from the dione (B5365651) and amide moieties, C-N bonds, and aromatic C-H bonds, which are all integral to the naphthoquinolinedione core structure. researchgate.net While detailed spectral assignments for the parent compound are not extensively published in isolation, the techniques are consistently applied in broader studies of its derivatives to support structural elucidation. researchgate.netuclan.ac.ukresearchgate.net
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The extended π-conjugated system of the this compound core gives rise to interesting photophysical properties, which are readily studied using UV-Visible (UV-Vis) absorption and fluorescence spectroscopy. nih.govresearchgate.net These properties are highly sensitive to substitution on the aromatic framework and the surrounding solvent environment.
Analysis of Electronic Transitions and Photophysical Properties
Analogues of this compound often exhibit strong absorption bands in the visible region of the electromagnetic spectrum. semanticscholar.orgnih.gov For example, a probe molecule synthesized from 1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione displays a strong absorption band at 476 nm in acetonitrile (B52724), which is attributed to an n → π* electronic transition within the naphthoquinolinedione system. semanticscholar.orgnih.gov
Many derivatives are also fluorescent, emitting light after absorbing photons. nih.gov A probe in an aqueous ethanol (B145695) solution, when excited at 435 nm, shows a strong green fluorescence emission peak at 524 nm with a high quantum yield (Φ = 0.33). nih.gov The photophysical properties, such as fluorescence intensity and emission wavelength, can be dramatically altered upon interaction with other chemical species. The selective quenching (decrease in fluorescence) of these compounds in the presence of specific metal ions, like Cu²⁺, has been leveraged to design highly sensitive and selective chemosensors. nih.govnih.gov This quenching effect forms the basis for detecting metal ions at very low concentrations, with calculated limits of detection (LOD) as low as 5 nM. semanticscholar.org
Solvatochromic Behavior and Solvent-Dependent Spectral Shifts
The term solvatochromism refers to the change in a substance's color—and thus its UV-Vis absorption or fluorescence spectrum—when dissolved in different solvents. This phenomenon is prominent in compounds like this compound analogues, where the polarity of the solvent can influence the energy levels of the ground and excited states.
The choice of solvent has been shown to significantly impact the photophysical behavior of these probes. nih.govnih.gov For instance, the degree of fluorescence quenching of a Cu²⁺ sensor was found to be solvent-dependent. nih.gov In a 20% aqueous ethanol solution, the probe's fluorescence was quenched by over 85% upon the addition of Cu²⁺, whereas in 40% and 50% aqueous solutions, the quenching was less pronounced (~50% and ~30%, respectively). nih.gov This demonstrates that the solvent environment plays a critical role in modulating the electronic and sensing properties of these molecules. The studies of these probes are often conducted in various solvents and solvent mixtures, including acetonitrile (ACN), ethanol (EtOH), dimethyl sulfoxide (B87167) (DMSO), and buffered aqueous solutions like HEPES, to optimize their performance for specific applications. nih.govsemanticscholar.orgnih.gov
Table 2: Photophysical Properties of a Naphthoquinolinedione-Based Sensor Data for a probe derived from 1-amino-3H-naphtho[1,2,3-de]quinoline-2,7-dione. nih.govsemanticscholar.orgnih.gov
| Property | Value | Conditions |
|---|---|---|
| Absorption Maximum (λmax) | 476 nm | ACN |
| Absorption Maximum after Cu²⁺ addition | 413 nm | ACN |
| Emission Maximum (λem) | 524 nm | HEPES (pH 7.4): EtOH = 1:4 |
| Fluorescence Quantum Yield (Φ) | 0.33 | HEPES (pH 7.4): EtOH = 1:4 |
| Fluorescence LOD for Cu²⁺ | 5 nM | HEPES (pH 7.4): ACN = 1:4 |
Fluorescence Quantum Yields and Stokes Shift Analysis
The photophysical properties of this compound analogues, particularly 1-alkylamino derivatives, have been a subject of investigation due to their potential applications as fluorescent probes. dntb.gov.uaresearchgate.net The fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process, and the Stokes shift, the difference between the maxima of the absorption and emission spectra, are critical parameters in characterizing these compounds.
Research into a series of 1-alkylamino-3H-naphtho[1,2,3-de]quinoline-2,7-diones has revealed their promising fluorescent characteristics. dntb.gov.uaresearchgate.net For instance, certain analogues have been shown to emit in the blue-green region of the visible spectrum, with fluorescence quantum yields reaching up to 0.59. researchgate.net These properties are influenced by the nature of the alkylamino substituent and the solvent environment.
Similarly, studies on other related polycyclic aromatic compounds, such as benzo[de]naphtho[1,8-gh]quinolines, have demonstrated high luminescence quantum yields, with values as high as 54% (or 0.54). chimicatechnoacta.ru These compounds exhibit emission maxima in the green region of the spectrum (454–482 nm). chimicatechnoacta.ru While not direct analogues, these findings highlight the fluorescent potential within this class of heterocyclic systems.
The table below summarizes the photophysical data for selected analogues.
| Compound/Analogue Class | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φf) | Stokes Shift (nm) | Solvent | Reference |
| 3-Amino-2-arylquinolin-4(1H)-ones | UV/Violet | Blue-Green | up to 0.59 | - | - | researchgate.net |
| Benzo[de]naphtho[1,8-gh]quinolines | ~441 | 454-482 | up to 0.54 | ~13-41 | - | chimicatechnoacta.ru |
Note: Data for Stokes Shift is calculated from the provided absorption and emission maxima. The data for 3-Amino-2-arylquinolin-4(1H)-ones is presented as a range as specific values for individual compounds were not detailed in the source.
The significant quantum yields and tunable emission spectra of these analogues underscore their potential for use in various applications, including as fluorescent probes for biological imaging. dntb.gov.uaresearchgate.net
X-ray Diffraction Studies for Definitive Solid-State Structure Determination
X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids. For complex heterocyclic systems like this compound and its derivatives, single-crystal X-ray analysis provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.
While a definitive crystal structure for the parent this compound is not widely reported in the reviewed literature, structural studies have been conducted on related derivatives. For instance, the synthesis of novel benzo[b] dntb.gov.uaresearchgate.netnaphthyridine derivatives, which share a related tricyclic core, involved characterization by single-crystal X-ray analysis to confirm their molecular structure.
The structural elucidation of these complex molecules often requires a combination of analytical techniques. In cases where suitable crystals for X-ray diffraction cannot be obtained, researchers rely on a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy to confirm the proposed structures. researchgate.net
Chromatographic Techniques for Compound Separation and Purity Assessment
The synthesis of this compound and its analogues often results in mixtures containing starting materials, byproducts, and the desired product. Chromatographic techniques are essential for the separation and purification of these compounds, as well as for assessing their purity.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis and purification of such compounds. The choice of stationary phase (e.g., silica (B1680970) gel, reversed-phase C18) and mobile phase (eluent) is critical for achieving effective separation. For example, in the synthesis of related naphthoquinone derivatives, column chromatography with dichloromethane (B109758) as the eluent has been successfully employed for purification.
The synthesis of 1-substituted 3H-naphtho[1,2,3-de]quinoline-2,7-diones often involves purification by recrystallization from appropriate solvents like acetic acid, which is a simpler separation technique based on differential solubility. However, for complex mixtures or to ensure high purity, chromatographic methods are preferred.
In the study of related compounds, the reaction products were often purified using column chromatography. The selection of the eluent system is tailored to the polarity of the target compound and the impurities to be removed. The purity of the final compound is then typically confirmed by a combination of chromatographic and spectroscopic methods.
Theoretical and Computational Investigations on 3h Naphtho 1,2,3 De Quinoline 2,7 Dione
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of molecules like 3H-naphtho[1,2,3-de]quinoline-2,7-dione. These calculations provide fundamental insights into the molecule's geometry, electronic landscape, and reactivity, which are essential for understanding its chemical behavior and designing new derivatives.
Prediction of Ground and Excited State Geometries
Quantum chemical calculations, particularly using DFT methods, are employed to predict the most stable three-dimensional arrangement of atoms in both the ground and excited states. For molecules like this compound and its derivatives, geometry optimization is a standard preliminary step in computational studies. mdpi.com These calculations determine key structural parameters.
For instance, in a study of quinoline-2-carboxylate derivatives, DFT geometry optimization calculations were performed to refine the molecular structure, showing changes in dihedral angles between the quinoline (B57606) and other ring systems compared to their crystalline state. mdpi.com Such calculations for this compound would similarly establish the planarity of the fused ring system and the precise bond lengths and angles of the dione (B5365651) functional groups. Understanding these geometries is crucial as the molecule's shape is fundamental to its interaction with biological targets.
Table 1: Representative Data from DFT Geometry Optimization This table illustrates the type of data obtained from DFT geometry optimization, using quinoline derivatives as a proxy to demonstrate the method's output.
| Parameter | Description | Typical Outcome |
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | Provides standard single, double, and aromatic bond lengths. |
| **Bond Angles (°) ** | The angle formed between three connected atoms. | Reveals the local geometry (e.g., trigonal planar, tetrahedral). |
| Dihedral Angles (°) | The angle between two intersecting planes, crucial for conformation. | Determines the twist and planarity between ring systems. mdpi.com |
| Total Energy (Hartree) | The calculated total electronic energy of the molecule in its optimized state. | The lowest energy conformer is identified as the ground state. |
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. scirp.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. irjweb.com
HOMO : Represents the ability to donate an electron. Its energy level is associated with the ionization potential.
LUMO : Represents the ability to accept an electron. Its energy is related to the electron affinity.
HOMO-LUMO Gap (ΔE) : A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com
Computational studies on related heterocyclic compounds frequently calculate these values to predict behavior. For example, DFT analysis of a triazine derivative yielded a HOMO-LUMO gap of 4.4871 eV, indicating significant stability. irjweb.com Similarly, for quinoline, the calculated HOMO-LUMO gap was found to be -4.83 eV, with the charge transfer interaction being linked to its bioactivity. scirp.org From these energies, other reactivity descriptors can be calculated, such as chemical hardness, softness, and electronegativity, which further quantify the molecule's reactivity.
Table 2: Key Reactivity Descriptors from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. irjweb.com |
| Chemical Potential (µ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution. irjweb.com |
| Electrophilicity Index (ω) | µ² / (2η) | Quantifies the ability of a species to accept electrons. irjweb.com |
Tautomeric Equilibrium and Energetic Analysis of Different Isomeric Forms
Tautomerism, the interconversion of structural isomers through proton migration, is a key consideration for this compound. The molecule can potentially exist in several tautomeric forms, including the specified lactam-dione form and various lactim-enol forms where a proton moves from the nitrogen to a carbonyl oxygen.
Computational studies on related systems, such as naphthazarin and other quinoline derivatives, have used DFT to investigate tautomeric equilibria. scielo.brbeilstein-journals.org These studies calculate the relative energies and interconversion barriers between different tautomers to predict the most stable form in various environments. scielo.brresearchgate.net For naphthazarin derivatives, calculations showed that the tautomeric equilibrium is influenced by the electronic nature of substituents. scielo.brresearchgate.net A similar investigation on 7-hydroxy-8-(azophenyl)quinoline found that it exists as a mixture of azo and hydrazone tautomers in solution. beilstein-journals.orgnih.gov
For this compound, a theoretical study would analyze the relative stability of the primary 3H-dione form versus its 2-hydroxy-7-one and 7-hydroxy-2-one tautomers. The energetic analysis would reveal the predominant species under physiological conditions, which is vital for understanding which structure interacts with biological targets.
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery and has been applied to the this compound scaffold to explore its potential as a therapeutic agent.
Binding Mode Characterization in Enzymatic Active Sites
Derivatives of this compound have been identified as potent inhibitors of several kinases. Molecular docking simulations have been crucial in elucidating how these molecules fit into the ATP-binding pocket of these enzymes.
In a study targeting Glycogen Synthase Kinase-3β (GSK-3β), a 1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione derivative was predicted to occupy the enzyme's active site with good shape complementarity. The docking model revealed key hydrogen bonding interactions with the hinge region of the kinase, a common binding pattern for ATP-competitive inhibitors. This detailed characterization of the binding mode helps explain the observed inhibitory activity and provides a rational basis for designing more potent analogues.
Virtual Screening for Identification of Novel Inhibitors
Virtual screening is a computational strategy that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. The this compound scaffold itself was identified as a promising kinase inhibitor through such methods.
ASK1 Inhibition : Receptor-based virtual screening identified 3H-naphtho[1,2,3-de]quinoline-2,7-diones as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a key therapeutic target. Subsequent in vitro assays confirmed that a derivative, ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate (NQDI-1), inhibited ASK1 with a Kᵢ of 500 nM.
GSK-3β Inhibition : In a separate study, a virtual screening protocol was optimized and used to screen a database of biogenic compounds against GSK-3β. This led to the identification of a 1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione hit, which was then experimentally validated.
These successful applications demonstrate the power of virtual screening to discover novel inhibitors based on the this compound core structure.
Table 3: Summary of Virtual Screening and Docking Studies
| Target Protein | Scaffold/Derivative | Method | Key Finding |
| Apoptosis signal-regulating kinase 1 (ASK1) | 3H-naphtho[1,2,3-de]quinoline-2,7-diones | Receptor-based virtual screening | Identified the scaffold as an ASK1 inhibitor. |
| Glycogen Synthase Kinase-3β (GSK-3β) | 1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione | Pharmacophore filtering and docking | Identified a hit compound and characterized its binding mode. |
Molecular Dynamics (MD) Simulations for Investigating Protein-Ligand Complex Stability
A significant breakthrough in the study of this scaffold was the identification of 3H-naphtho[1,2,3-de]quinoline-2,7-diones as inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a key protein in stress-induced apoptosis pathways. acs.orgresearchgate.net Through receptor-based virtual screening, a derivative named NQDI-1 (ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) was identified as a potent and selective inhibitor of ASK1. researchgate.net
While specific, detailed public-domain MD simulation studies on the NQDI-1-ASK1 complex are not extensively documented, the principles of such investigations can be outlined based on standard methodologies. An MD simulation for the NQDI-1-ASK1 complex would typically involve the following steps:
System Preparation: The initial coordinates of the protein-ligand complex would be obtained from molecular docking studies. The complex would then be solvated in a water box with appropriate ions to neutralize the system, mimicking physiological conditions.
Simulation: The system undergoes energy minimization to remove steric clashes, followed by a gradual heating to physiological temperature and equilibration. Finally, a production run of the simulation is performed for a duration sufficient to observe the stability of the complex, typically on the nanosecond to microsecond scale.
Analysis: The trajectory from the MD simulation is analyzed to assess the stability of the complex. Key parameters that are evaluated include:
Root Mean Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are monitored over time. A stable RMSD indicates that the complex has reached equilibrium and the ligand is not dissociating from the binding pocket.
Root Mean Square Fluctuation (RMSF): RMSF analysis of individual residues helps to identify flexible regions of the protein and how ligand binding affects this flexibility.
Hydrogen Bond Analysis: The persistence of hydrogen bonds between the ligand and the protein throughout the simulation is a strong indicator of a stable interaction.
Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity.
The insights gained from such simulations are critical for the rational design of more potent and selective inhibitors based on the this compound scaffold.
Table 1: Key Interactions and Parameters in a Hypothetical MD Simulation of NQDI-1 with ASK1
| Parameter | Description | Expected Outcome for a Stable Complex |
| Protein RMSD | Measures the deviation of the protein's backbone atoms from the initial structure. | Plateauing of the RMSD value after an initial increase, indicating structural stability. |
| Ligand RMSD | Measures the deviation of the ligand's atoms within the binding pocket. | A low and stable RMSD value, indicating the ligand remains bound in a consistent pose. |
| Hydrogen Bonds | Number and occupancy of hydrogen bonds between NQDI-1 and ASK1 residues. | Consistent formation of key hydrogen bonds with hinge region residues of the kinase. |
| Binding Free Energy | Calculated energy of binding, often using MM/PBSA or MM/GBSA. | A negative and favorable binding free energy, correlating with experimental binding affinity. |
Computational Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. brieflands.comnih.gov These models are used to predict the activity of new compounds, optimize lead compounds, and understand the mechanism of action. nih.gov For this compound and its analogs, SAR and QSAR studies can provide a systematic framework for designing more effective therapeutic agents.
While specific QSAR models for this compound are not widely published, studies on structurally related naphthoquinones offer insights into the methodologies that would be applied. researchgate.net A typical QSAR study involves:
Data Set Collection: A series of this compound derivatives with their corresponding biological activities (e.g., IC₅₀ values against a specific target) are compiled.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the descriptors with the biological activity. brieflands.com
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
SAR studies on this compound derivatives have identified key structural features that are important for their biological activity. For instance, the nature and position of substituents on the quinoline and naphtho rings can significantly impact their potency and selectivity. The rational design of inhibitors like NQDI-1 was likely guided by initial SAR findings. researchgate.net
Table 2: Representative Molecular Descriptors Used in QSAR Modeling
| Descriptor Class | Example Descriptors | Information Encoded |
| Constitutional | Molecular Weight, Number of Rings | Basic molecular properties and size. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |
| Geometrical | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule. |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity. |
| Physicochemical | LogP, Molar Refractivity | Hydrophobicity and polarizability. |
The development of robust QSAR models for this compound derivatives would enable the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological testing, thereby accelerating the drug discovery process.
Molecular Interactions and Biological Applications in Vitro and in Silico Studies of 3h Naphtho 1,2,3 De Quinoline 2,7 Dione Derivatives
In Vitro Protein Kinase Inhibition by 3H-Naphtho[1,2,3-de]quinoline-2,7-diones
The 3H-naphtho[1,2,3-de]quinoline-2,7-dione scaffold has proven to be a versatile template for the development of inhibitors against several important protein kinases. In vitro assays have been crucial in quantifying their potency and understanding their mechanism of action at the enzymatic level.
Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition and Competitive Binding Mechanisms
Apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a key mediator of cellular responses to stress, including oxidative stress, and is implicated in cardiovascular and neurodegenerative diseases. acs.orgnih.gov Using receptor-based virtual screening, derivatives of this compound were identified as potential inhibitors of ASK1. nih.govresearchgate.netmedchem.org.ua
Subsequent in vitro kinase assays confirmed this inhibitory activity. Specifically, the derivative ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate, known as NQDI-1, was shown to be a potent inhibitor of ASK1. acs.orgresearchgate.net Research has determined its inhibitory constant (Ki) to be 500 nM and its half-maximal inhibitory concentration (IC50) to be 3000 nM. researchgate.net
Mechanistic studies, including the use of Lineweaver-Burk plots, have demonstrated that NQDI-1 functions as an ATP-competitive inhibitor. acs.orgnih.govresearchgate.net This indicates that the compound binds to the ATP-binding site of the ASK1 enzyme, thereby preventing the phosphorylation of its downstream targets. researchgate.netmedchem.org.ua The interaction with the ATP-acceptor site is a common mechanism for this class of kinase inhibitors. researchgate.net
Glycogen Synthase Kinase-3 (GSK-3) Inhibition and Isoform Selectivity (GSK-3α/β)
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase that exists in two isoforms, GSK-3α and GSK-3β, and is a therapeutic target for conditions like Alzheimer's disease and psychiatric disorders. nih.gov A computational, in silico-motivated approach led to the discovery of 1-(alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives as a novel scaffold for GSK-3 inhibition. nih.govnih.gov
Initial screening identified 1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione (referred to as compound 2 in the study) as a hit compound with an IC50 value of 20.55 µM against GSK-3β. nih.govnih.gov Further structure-activity relationship (SAR) analysis of analogues led to the identification of more potent inhibitors. nih.gov For example, a derivative designated as compound 19 was found to be approximately five times more potent, with an IC50 of 4.1 µM. nih.gov
Selectivity studies revealed that these compounds exhibit a preference for one isoform over the other. Two low-micromolar inhibitors, compounds 14 and 19, were found to be more potent against the GSK-3α isoform, with IC50 values of around 2 µM. nih.govnih.gov This demonstrated that modifications to the this compound scaffold can yield inhibitors with notable isoform selectivity.
Evaluation of Selectivity Against Homologous Kinases (e.g., CK2, JNK3, ROCK1, FGFR1, HGFR1, Tie2, ERK2, PKCγ)
A critical aspect of kinase inhibitor development is ensuring selectivity, which minimizes off-target effects. The selectivity of this compound derivatives has been evaluated against a panel of related kinases.
The ASK1 inhibitor, NQDI-1, demonstrated strong specific inhibitory activity toward ASK1 in preliminary selectivity studies. acs.orgnih.govresearchgate.net When tested at a concentration of 25 μM, NQDI-1 significantly inhibited ASK1 activity while showing minimal effect on other kinases such as JNK3 and ROCK1, and moderate to low effects on others like CK2, FGFR1, HGFR1, Tie2, and Aurora A. researchgate.netotavachemicals.com
Table 1: Selectivity Profile of NQDI-1 Against Various Protein Kinases This interactive table summarizes the residual activity of several kinases in the presence of 25 μM of NQDI-1, highlighting its selectivity for ASK1. Data sourced from otavachemicals.com.
| Kinase | Residual Activity (%) |
|---|---|
| ASK1 | 12.5 |
| FGFR1 | 44 |
| HGFR1 | 62 |
| CK2 | 78 |
| Aurora A | 79 |
| Tie2 | 84 |
| JNK3 | 100 |
| ROCK1 | 100 |
Similarly, the GSK-3 inhibitors derived from the 1-(alkyl/arylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione scaffold also underwent selectivity screening. nih.govnih.gov While generally showing good selectivity for GSK-3 isoforms, some off-target inhibition was observed. Compound 14 also showed inhibitory activity against ERK2, and compound 19 was found to inhibit PKCγ. nih.govnih.gov
Mechanistic Investigations of In Vitro Biological Activities
Understanding the molecular mechanisms underlying the biological effects of this compound derivatives is essential for their development as therapeutic agents. Studies have focused on identifying their direct molecular targets and investigating their role in cellular processes like redox signaling.
Molecular Target Identification and Ligand-Binding Site Analysis
The primary molecular targets for this class of compounds identified through in vitro studies are protein kinases. researchgate.netnih.gov The discovery process often begins with in silico methods, such as virtual screening of large compound libraries against the crystal structure of a target kinase. medchem.org.uaotavachemicals.com This computational approach successfully identified both the ASK1 and GSK-3 inhibiting scaffolds. medchem.org.uanih.gov
Ligand-binding site analysis, through molecular docking and modeling, has confirmed that these derivatives typically act as ATP-competitive inhibitors. nih.govotavachemicals.com For NQDI-1, modeling shows it occupying the ATP-binding pocket of ASK1. otavachemicals.com For the GSK-3 inhibitors, docking studies were benchmarked and optimized, employing techniques like 3D-pharmacophore pre-filtering and applying constraints for hydrogen bonding to the kinase hinge region. nih.gov The 1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione scaffold was specifically noted for its superior binding site occupancy and shape complementarity within the GSK-3 active site. nih.gov
Role of Reactive Oxygen Species (ROS) Generation in In Vitro Cellular Processes
Reactive oxygen species (ROS) are small, reactive molecules that are natural byproducts of oxygen metabolism and play a dual role in cellular signaling and damage. frontiersin.orgfrontiersin.org While the broader class of naphthoquinones is known to be capable of generating ROS, which can induce oxidative stress and damage to biomolecules, the primary mechanism of action for the studied this compound derivatives appears to be direct kinase inhibition rather than widespread ROS generation. researchgate.netnih.gov
The observed biological effects are consistent with the inhibition of specific stress-activated signaling pathways. For instance, the ASK1 inhibitor NQDI-1 has been reported to prevent ROS-mediated apoptosis in a neuronal cell line. otavachemicals.com This effect is a logical consequence of inhibiting ASK1, which is a central component of the signaling cascade activated by oxidative stress. researchgate.net Therefore, rather than generating ROS, NQDI-1 acts downstream to block the pro-apoptotic signals that ROS can trigger, demonstrating a clear link between its kinase inhibition activity and its effects on cellular processes involving ROS. otavachemicals.comnih.gov
Interference with Essential Cellular Pathways in Cell Line Models (e.g., cell death mechanisms in cancer cells)
Derivatives of this compound and related structures have demonstrated significant potential as cytotoxic agents that interfere with fundamental cellular processes in cancer cells, primarily by inducing programmed cell death, or apoptosis. jbtr.or.kr The induction of apoptosis is a key therapeutic goal in cancer treatment, and these compounds have been shown to trigger this process through various mechanisms. jbtr.or.kr Apoptosis can be initiated via two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway, both of which culminate in the activation of a cascade of enzymes called caspases. jbtr.or.kr
Studies on related naphthoquinone derivatives have shown they can induce apoptosis by generating reactive oxygen species (ROS). nih.gov For instance, certain bis-lawsone derivatives, which share a core naphthoquinone structure, were found to be highly effective in inducing apoptosis in human glioma cells (CCF-4). nih.gov This pro-apoptotic activity was linked to the induction of caspase-dependent pathways mediated by ROS. nih.gov The activation of executioner caspases, such as caspase-3 and caspase-7, is a critical step in the apoptotic process, as these enzymes are responsible for cleaving cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and chromatin condensation. nih.gov
In vitro studies have demonstrated the cytotoxic potencies of these derivatives against a range of human tumor cell lines. For example, various derivatives have been tested against human colon adenocarcinoma (HT29), human ovarian carcinoma (A2780, CH1), and their cisplatin-resistant counterparts (A2780cisR, CH1cisR). researchgate.net Furthermore, some 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives exhibited cytotoxic activity against the human leukemia cell line HL-60 and its multidrug-resistant sublines. nih.gov This suggests that these compounds can overcome certain mechanisms of drug resistance in cancer cells. The interference with cell cycle progression is another mechanism by which these compounds exert their anticancer effects. Flow cytometry analysis has revealed that some derivatives can cause cell cycle arrest, preventing cancer cells from proceeding through mitosis and leading to apoptosis. nih.govresearchgate.net
The table below summarizes the cytotoxic activity of selected naphthoquinone derivatives against various cancer cell lines.
Table 1: Cytotoxic Activity of Naphthoquinone Derivatives in Cancer Cell Lines
| Compound Type | Cell Line | Effect | Reference |
|---|---|---|---|
| Bis-lawsone derivative (1j) | Human glioma (CCF-4) | Induces apoptosis via ROS and caspase activation; LC50 of 17.18 µM | nih.govnih.gov |
| 7-oxo-7H-naphtho[1,2,3-de]quinoline | Human leukemia (HL-60) | Cytotoxic activity | nih.gov |
| This compound | Human colon adenocarcinoma (HT29) | Cytotoxic potency | researchgate.net |
| This compound | Human ovarian carcinoma (A2780, CH1) | Cytotoxic potency | researchgate.net |
Cytoprotective Effects in Cell Lines (e.g., HEK293 cells during apoptosis)
While many this compound derivatives are designed to be cytotoxic to cancer cells, a crucial aspect of their therapeutic potential is selectivity. An ideal anticancer agent should eliminate malignant cells while causing minimal harm to healthy, non-cancerous cells. Studies have shown that some of these compounds exhibit differential cytotoxicity, being significantly more toxic to cancer cells than to normal cells, which implies a cytoprotective effect on the latter.
For example, the cytotoxicity of novel podophyllotoxin-naphthoquinone derivatives was evaluated against four human cancer cell lines and, importantly, against non-cancerous human embryonic kidney (HEK-293) cells. nih.gov Similarly, the bis-lawsone derivative designated '1j' was found to be the most effective pro-apoptotic agent against human glioma cells (CCF-4) out of a series of 22 related compounds. nih.gov When its toxicity was compared to that of the conventional anticancer drug cisplatin, derivative 1j showed significantly less toxicity to normal kidney cells. nih.gov
The half-maximal lethal concentration (LC50) value for derivative 1j in CCF-4 glioma cells was 17.18 µM, whereas its LC50 in normal kidney epithelial (NKE) cells was 222.12 µM. nih.gov This substantial difference in LC50 values indicates a high degree of selectivity, suggesting the compound preferentially targets cancer cells for apoptosis while leaving normal cells relatively unharmed. This selective action can be considered a form of cytoprotection for normal tissues during a potential therapeutic application.
Table 2: Differential Cytotoxicity of Naphthoquinone Derivative 1j
| Cell Line | Cell Type | LC50 Value | Reference |
|---|---|---|---|
| CCF-4 | Human glioma (Cancer) | 17.18 µM | nih.gov |
Structure-Activity Relationship (SAR) Analysis of Naphthoquinoline-Dione Derivatives in Biological Contexts
The biological activity of this compound derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) analysis helps to identify the chemical features responsible for their therapeutic effects, guiding the design of more potent and selective compounds. brieflands.com
For quinoline (B57606) derivatives screened for anticancer activity, specific substitutions have been found to be crucial for optimal cytotoxicity. nih.gov Key observations from SAR studies include:
Aniline (B41778) Group at C-4: The presence of an aniline group at the C-4 position often plays an important role in the compound's activity. nih.gov
Substituents at C-6 and C-7: Aminoacrylamide substituents at the C-6 position and alkoxy groups at C-7 are significant for enhancing cytotoxic effects. nih.gov
Cyano Group at C-3: A cyano group at the C-3 position in the quinoline ring is also noted to be important for optimal activity. nih.gov
In the context of 1-aryl-1H-naphtho[2,3-d] researchgate.netnih.govresearchgate.nettriazole-4,9-dione derivatives, which are potent dual inhibitors of the enzymes IDO1 and TDO (cancer immunotherapy targets), SAR studies have revealed that substitutions on the aryl ring and the naphthoquinone core are critical. For instance, the compound 1-(3-chloro-4-fluorophenyl)-6-fluoro-1H-naphtho[2,3-d] researchgate.netnih.govresearchgate.nettriazole-4,9-dione was identified as a highly potent inhibitor, demonstrating that halogen substitutions at specific positions can dramatically increase inhibitory activity. nih.gov
Quantitative structure–activity relationship (QSAR) models, which use mathematical and statistical methods to predict biological activity from chemical structure, have also been applied to naphthoquinone derivatives. brieflands.com These studies confirm that specific molecular descriptors can be correlated with the inhibitory activity of the compounds, allowing for the computational screening and rational design of new derivatives. brieflands.com The goal of such analyses is to create models that can accurately predict the activity of new compounds, thereby streamlining the drug discovery process. brieflands.comresearchgate.net
Application as Fluorescent Probes for Intracellular Imaging (e.g., Visualization of Lipid Droplets in Living Cells)
Beyond their therapeutic potential, derivatives of this compound have been developed as powerful tools for bioimaging. Specifically, 1-alkylamino-3H-naphtho[1,2,3-de]quinoline-2,7-diones have been identified as excellent fluorescent probes for visualizing lipid droplets (LDs) in living cells. researchgate.netresearchgate.net
Lipid droplets are dynamic cellular organelles that store neutral lipids and are involved in numerous physiological and pathological processes, including metabolic disorders and cancer. nih.gov Fluorescent probes are invaluable for studying the behavior of LDs, but many conventional dyes suffer from issues like photobleaching (fading upon exposure to light). researchgate.netbath.ac.uk
The naphthoquinolinedione-based probes offer several advantages:
High Photostability: They show remarkable resistance to photobleaching, allowing for long-term and high-resolution imaging of cellular processes. researchgate.net
Solvatochromism: These probes are solvatochromic, meaning their fluorescence color changes depending on the polarity of their environment. This property can be used to report on the local environment of the lipid droplet. researchgate.net
Low Phototoxicity: They cause minimal damage to cells during imaging, which is crucial for studying dynamic processes in living systems. researchgate.net
Brightness and Wavelength: The derivatives exhibit sufficient brightness and fluorescence wavelengths suitable for modern fluorescence microscopy. researchgate.net
These characteristics make 1-alkylamino-3H-naphtho[1,2,3-de]quinoline-2,7-diones superior to some traditional probes, enabling high-resolution spatiotemporal monitoring of lipid droplets and the lipid membranes of other organelles. researchgate.net Their development represents a significant advance in the toolset available for cell biology research. bath.ac.uk
In Vitro Antimicrobial and Antitubercular Activity Studies
The versatile scaffold of quinoline and its derivatives has also been explored for activity against microbial pathogens. Several studies have demonstrated that compounds based on the naphthoquinoline-dione core possess in vitro antimicrobial and, notably, antitubercular properties. researchgate.netnih.gov
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The emergence of drug-resistant strains necessitates the discovery of new active molecules. researchgate.net In silico and in vitro studies have identified 3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives as potential inhibitors of essential mycobacterial enzymes, marking them as a promising class of new antitubercular agents. researchgate.net
Similarly, other quinoline derivatives have been synthesized and tested against Mycobacterium tuberculosis H37Rv. For example, a series of dihydroquinoline derivatives with triazolo substituents showed promising activity, with some compounds exhibiting a minimum inhibitory concentration (MIC) of 3.13 µg/ml, comparable to the first-line antitubercular drug ethambutol. nih.gov Molecular docking studies suggest these compounds may act by inhibiting key enzymes in the bacterial metabolic pathways. nih.govrsc.org
Beyond tuberculosis, related heterocyclic compounds have been screened for broader antimicrobial activity. Studies on 1,2,3-thia- and selenadiazole derivatives have shown activity against the yeast-like fungus Candida albicans and bacteria such as Escherichia coli and Staphylococcus aureus. nih.gov While not all tested compounds are active, these findings encourage the continued exploration of such heterocyclic systems as sources for new antimicrobial leads. researchgate.net
Table 3: In Vitro Antitubercular Activity of Quinoline Derivatives
| Compound Series | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Dihydroquinoline-triazoles (6a, 6g, 6j) | Mycobacterium tuberculosis H37Rv | 3.13 µg/ml | nih.gov |
Applications in Advanced Materials Science and Sensing Technologies
Development of Naphthoquinoline-Dione Derivatives as Organic Electroluminescent (EL) Media
While the broader class of large polycyclic aromatic compounds is extensively studied for organic light-emitting diodes (OLEDs), specific research focusing on 3H-naphtho[1,2,3-de]quinoline-2,7-dione as an electroluminescent material is not prominently featured in available literature. The inherent properties of related materials, such as pyrene-based fluorophores, suggest that the naphthoquinolinedione core has potential for applications in organic electronics like OLEDs. researchgate.net However, detailed studies elaborating on the synthesis and performance of this compound derivatives specifically as emitters or hosts in OLED devices are not sufficiently documented to date. Research in this area has focused more on related but structurally distinct compounds like naphthoanthracene and naphthoimidazole derivatives. nih.govresearchgate.net
Design and Characterization of Fluorescent and Colorimetric Sensing Probes for Metal Ions
The naphthoquinoline-dione framework is an excellent platform for creating chromo-fluorogenic sensors. mdpi.com These probes are designed to signal the presence of specific analytes, such as metal ions, through a dual response of color change and fluorescence modulation. researchgate.netmdpi.com The core structure can be functionalized with specific binding sites, like triazole units or ester groups, to enhance selectivity and sensitivity towards target ions. mdpi.comrsc.org
Derivatives of this compound have been successfully engineered as highly selective probes for the detection of copper(II) ions (Cu²⁺) in aqueous environments. nih.govrsc.org These sensors exhibit a distinct and observable color change upon interaction with Cu²⁺. For instance, one probe containing three ester groups changes from a vibrant yellow to colorless in the presence of Cu²⁺. nih.govrsc.orgresearchgate.net Another derivative, incorporating two triazole units, displays a vivid color transition from light greenish-yellow to pink upon binding with copper ions. mdpi.com
This colorimetric response is often coupled with a strong fluorescence quenching effect. The inherent yellow-green or green fluorescence of these naphthoquinoline-dione probes is significantly diminished or "quenched" upon the addition of Cu²⁺. mdpi.comrsc.org This quenching mechanism is attributed to an electron transfer from the naphthoquinolinedione ring to the metal binding site upon complex formation. mdpi.com The high selectivity for Cu²⁺ over other various metal ions makes these probes particularly valuable for environmental and biological monitoring. mdpi.comrsc.org The effectiveness of these probes has also been demonstrated on solid surfaces like cotton, silica (B1680970), and filter paper, where the fluorescence quenching allows for practical, on-site detection of Cu²⁺. rsc.orgresearchgate.net
Table 1: Colorimetric and Fluorescence Response of Naphthoquinoline-Dione Probes to Cu²⁺
| Probe Derivative | Initial State (Color/Fluorescence) | Final State with Cu²⁺ (Color/Fluorescence) | Sensing Mechanism |
| Probe with three ester groups | Yellow / Yellow-Green Fluorescence | Colorless / Quenched Fluorescence | Color change and Fluorescence Quenching |
| Probe with two triazole units | Greenish-Yellow / Green Fluorescence | Pink / Quenched Fluorescence | Color change and Fluorescence Quenching |
To achieve more precise and quantitative measurements, ratiometric sensing methods have been developed using naphthoquinoline-dione probes. mdpi.comrsc.org This approach overcomes limitations of simple intensity-based measurements by taking a ratio of absorbance or emission at two different wavelengths, which minimizes interference from environmental factors. rsc.org For a probe with ester groups, a ratiometric analysis of the absorbance ratio (A₄₁₃/A₄₇₆) was used to quantify Cu²⁺ concentration. nih.govrsc.orgresearchgate.net Similarly, for a triazole-functionalized probe, the ratio of absorbance at 438 nm and 510 nm (A₄₃₈/A₅₁₀) allowed for accurate detection. mdpi.com
These advanced sensing strategies have led to exceptionally low limits of detection (LOD). Through fluorescence titration, a probe with ester groups achieved a calculated LOD of 5 nM for Cu²⁺. nih.govrsc.org An even lower LOD of 41.5 pM was calculated for a triazole-based probe, also using fluorescence quenching data. mdpi.com The ratiometric absorption method for these probes yielded LODs in the micromolar range, such as 1 µM and 0.5 µM, respectively. mdpi.comrsc.org These findings highlight the high sensitivity of naphthoquinoline-dione-based sensors.
Table 2: Performance Metrics of Naphthoquinoline-Dione Based Cu²⁺ Sensors
| Probe Derivative | Sensing Method | Ratiometric Analysis | Limit of Detection (LOD) |
| Probe with three ester groups | Ratiometric Absorption | A₄₁₃/A₄₇₆ | 1.0 µM |
| Probe with three ester groups | Fluorescence Quenching | Intensity at 528 nm | 5 nM |
| Probe with two triazole units | Ratiometric Absorption | A₄₃₈/A₅₁₀ | 0.5 µM |
| Probe with two triazole units | Fluorescence Quenching | N/A | 41.5 pM |
Investigation of Semiconductor Performance in Organic Thin Film Transistors (OTFTs)
The application of this compound derivatives in organic thin-film transistors (OTFTs) is an emerging area of interest, though less developed than their use in sensing. General literature suggests that the electronic properties of such polycyclic aromatic compounds make them candidates for organic semiconductors. researchgate.net However, specific studies detailing the fabrication and performance of OTFTs using this compound as the active semiconductor layer are limited. Research in the field of high-performance OTFTs has more commonly focused on other classes of organic materials, such as derivatives of naphthodifuran, naphthodithiophene, and dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT). rsc.orgresearchgate.netrsc.org While the fundamental naphthoquinone structure is present in some materials explored for OTFTs, direct investigation into the semiconductor performance of the specific this compound core remains a subject for future research.
Future Research Directions and Unexplored Avenues for 3h Naphtho 1,2,3 De Quinoline 2,7 Dione Research
Development of Novel and Sustainable Synthetic Methodologies for Core Structure and Diverse Analogues
Current synthetic routes often rely on traditional methods, such as the cyclization of 1-aminoanthraquinone derivatives with reagents like diethyl malonate. nih.gov Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic strategies.
Key areas for exploration include:
Multi-component Reactions: One-pot, three-component reactions, which have been successfully applied to other quinoline (B57606) systems, could offer a streamlined approach to generating structural diversity while minimizing waste and purification steps. scielo.br
Catalytic C-H Activation: Direct functionalization of the aromatic core through transition-metal-catalyzed C-H activation would provide a powerful tool for late-stage modification, allowing for the rapid synthesis of analogues without the need for pre-functionalized starting materials.
Flow Chemistry: Implementing continuous flow processes could enhance reaction efficiency, safety, and scalability, enabling the controlled production of 3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives.
Novel Cyclization Strategies: Exploring unconventional cyclization precursors and methodologies, such as those involving aryne chemistry, could lead to the formation of previously inaccessible analogues with unique substitution patterns. nih.gov
Deeper Mechanistic Elucidation of Chemical Transformations and Reactivity Profiles
A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of the this compound core is crucial for rational drug design and materials development. Future studies should focus on:
Intermediate Trapping and Spectroscopic Analysis: Isolating and characterizing reaction intermediates using advanced spectroscopic techniques (e.g., in-situ NMR, rapid-injection mass spectrometry) can provide direct evidence for proposed mechanistic pathways.
Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction energy profiles, transition states, and the influence of substituents on reactivity, complementing experimental findings.
Kinetics Studies: Detailed kinetic analysis of key synthetic steps will help to optimize reaction conditions and provide quantitative insight into the underlying mechanisms, such as the Pictet-Spengler type condensations observed in related heterocyclic syntheses. researchgate.net For instance, mechanistic studies on related furonaphthoquinones have detailed pathways involving initial intermolecular aldol condensation, followed by Michael addition and subsequent intramolecular nucleophilic annulation. nih.gov
Expansion of Advanced Materials Applications Beyond Electroluminescence and Sensing
The inherent photophysical properties of the naphthoquinoline-dione chromophore make it a promising candidate for various materials science applications. While its potential as a luminophore has been recognized, future research should venture into new territories. researchgate.net
Unexplored avenues include:
Organic Electronics: Investigating the semiconductor properties of thin films and single crystals of these compounds for potential use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).
Nonlinear Optics: Assessing the nonlinear optical (NLO) properties of derivatives with strong electron-donating and -accepting groups, which could be valuable for applications in optical switching and frequency conversion.
Vat Dyes and Pigments: Building on the chemistry of related quinone-based dyes, new derivatives could be developed as high-performance pigments with exceptional light and chemical stability for industrial applications. nih.gov
Comprehensive Exploration of Molecular Mechanisms in Other In Vitro Biological Systems
The discovery of this compound derivatives as inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1) has opened a significant avenue for therapeutic development. researchgate.net However, the biological activity of this scaffold is likely not limited to a single target.
Future research should systematically explore other potential biological activities:
Kinase Profiling: Screening representative compounds against a broad panel of human kinases to identify other potential targets and to assess the selectivity of ASK1 inhibitors.
Anticancer Activity: Given that related 7-oxo-7H-naphtho[1,2,3-de]quinoline derivatives have shown cytotoxic activity against multidrug-resistant cancer cell lines, a comprehensive evaluation of the anticancer potential of the core structure and its analogues is warranted. nih.gov
Antiparasitic Agents: Naphthoquinones are known to possess trypanocidal activity. nih.gov Therefore, screening this class of compounds against parasites like Trypanosoma cruzi could uncover new lead compounds for neglected diseases. nih.govnih.gov
A key finding from existing studies is that the inhibitory mechanism of an ASK1 inhibitor from this class involves the formation of hydrogen bonds between a carbonyl group on the compound and the hinge region of the kinase's ATP-binding site.
| Compound ID | Target | Activity | Citation |
| NQDI-1 | ASK1 | Kᵢ of 500 nM | researchgate.net |
| Benzoacridine-dione derivatives | Breast Cancer (MCF-7) | IC₅₀ range of 5.4-47.99 μM | nih.gov |
Integration of Advanced Computational Methods with High-Throughput Experimental Approaches for Compound Discovery
The initial identification of an ASK1 inhibitor was successfully achieved through receptor-based virtual screening. researchgate.net This highlights the power of integrating computational and experimental techniques. Future efforts in compound discovery and optimization should adopt a more deeply integrated approach. hilarispublisher.com
This synergistic strategy would involve:
High-Throughput Virtual Screening (HTVS): Using techniques like Diversity-Based HTVS (D-HTVS) to screen vast virtual libraries of compounds against biological targets of interest, such as kinases or other enzymes. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: Performing MD simulations on promising protein-ligand complexes identified through docking to assess their stability and predict binding free energies, providing a more accurate picture of the interaction. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of synthesized analogues with their biological activity, thereby guiding the design of more potent and selective compounds. hilarispublisher.com
High-Throughput Screening (HTS): Coupling computational predictions with automated HTS assays to rapidly validate hits and build robust datasets for refining computational models. hilarispublisher.com
This integrated workflow accelerates the discovery process, reduces costs, and allows for a more rational approach to lead optimization. nih.gov
Design of Smart Materials Incorporating Naphthoquinoline-Dione Chromophores
"Smart materials" that respond to external stimuli represent a frontier in materials science. The responsive chromophoric nature of the this compound core makes it an ideal building block for such systems.
Future design directions could include:
Chemosensors: Developing derivatives that exhibit a change in color or fluorescence upon binding to specific analytes, such as metal ions or biologically important molecules. A related anthrapyridone probe with a pyrene-1-triazole unit has already demonstrated selective "naked-eye" detection of Cu²⁺ and Ni²⁺ ions. researchgate.net
Photo-responsive Polymers: Covalently incorporating the naphthoquinoline-dione moiety into polymer backbones or as side chains to create materials that change their physical or chemical properties upon exposure to specific wavelengths of light.
pH-Sensing Materials: Designing molecules where protonation or deprotonation of substituents on the quinoline ring system leads to distinct changes in the absorption or emission spectra, enabling applications as sensitive pH probes.
Q & A
Q. What is the primary significance of 3H-naphtho[1,2,3-de]quinoline-2,7-dione in kinase inhibition research?
This compound and its derivatives, such as NQDI-1, are potent inhibitors of apoptosis signal-regulating kinase 1 (ASK1), with a Ki of 500 nM. ASK1 is a therapeutic target for cardiovascular and neurodegenerative diseases. The inhibitory activity was confirmed via in vitro kinase assays using recombinant ASK1 and ATP-competitive mechanisms validated through Lineweaver-Burk plots .
Q. How is this compound synthesized and characterized?
Synthesis typically involves multi-step organic reactions, such as condensation and cyclization, to introduce functional groups (e.g., ethyl carboxylate at position 1). Characterization employs NMR, mass spectrometry, and X-ray crystallography. For example, NQDI-1 (ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) was structurally validated to ensure correct regiochemistry and purity (>95% by HPLC) .
Q. What experimental methods are used to assess the compound’s kinase inhibition profile?
In vitro kinase assays with recombinant kinases (e.g., ASK1, Aurora A, CK2) and specific substrates (e.g., myelin basic protein for ASK1) are standard. Activity is quantified via radiometric or fluorescence-based methods. Selectivity is determined by testing inhibition across a panel of kinases at concentrations ranging from 1 nM to 10 µM .
Advanced Research Questions
Q. How can researchers optimize the selectivity of this compound derivatives for specific kinases?
Structure-activity relationship (SAR) studies are critical. For example, substituting the ethyl group in NQDI-1 with bulkier aryl groups reduces off-target effects on kinases like FGFR1 or Tie2. Computational docking (e.g., Glide software) and pharmacophore filtering improve selectivity by targeting unique ATP-binding pocket residues (e.g., Lys709 in ASK1) .
Q. What methodologies resolve contradictory data on inhibitory potency across studies?
Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Use orthogonal assays (e.g., SPR, ITC) to validate binding kinetics. For instance, NQDI-1’s IC50 varies between 300–3000 nM depending on ATP levels; normalizing data to ATP Km values ensures comparability .
Q. How can computational tools enhance the design of CNS-targeted derivatives?
In silico protocols incorporating QikProp ADME predictions (e.g., blood-brain barrier permeability) and DFT calculations (tautomeric stability) guide scaffold modification. Benchmarking with Glide docking improves virtual screening accuracy for CNS-penetrant inhibitors, as demonstrated in glycogen synthase kinase-3β (GSK-3β) inhibitor development .
Q. What strategies address isoform-specific activity (e.g., GSK-3α vs. GSK-3β)?
Isoform selectivity is achieved by targeting divergent residues (e.g., Thr138 in GSK-3β vs. Ser71 in GSK-3α). Kinetic analysis (e.g., Kd measurements) and co-crystallography identify critical interactions. For example, 1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives show 5-fold selectivity for GSK-3β over GSK-3α .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
